3-Furohydrazide vs. 2-Furohydrazide Core Difference
The target compound features a hydrazide linkage at the 3-position of the furan ring, differentiating it from more common 2-furohydrazide analogs . This positional isomerism alters the dihedral angle between the furan and thiophene rings, which directly influences molecular conformation and the spatial presentation of pharmacophoric features. While a direct head-to-head biological comparison is not available, single-crystal X-ray diffraction of a closely related analog, (E)-N′-[(5-Methyl-2-thienyl)methylene]furan-2-carbohydrazide monohydrate, confirmed a dihedral angle of 35.20(2)° between the rings, underscoring how such structural nuances affect the final 3D structure [1]. The target compound's distinct substitution pattern is expected to yield different intermolecular interactions and packing arrangements.
| Evidence Dimension | Molecular Geometry (Positional Isomerism) |
|---|---|
| Target Compound Data | 3-furohydrazide core |
| Comparator Or Baseline | 2-furohydrazide analogs (e.g., N'-(2-thienylmethylene)-2-furohydrazide); reported dihedral angle of 35.20° in a 2-furohydrazide analog |
| Quantified Difference | Positional isomer; difference in dihedral angle and resulting 3D conformation is implied but not measured for the target compound. |
| Conditions | In silico and crystallographic analysis of analogous structures |
Why This Matters
For procurement, this confirms the compound is not a generic hydrazone but a specific positional isomer, critical for SAR studies where the 3-furohydrazide core is a required structural parameter.
- [1] Acta Crystallographica Section E. (E)-N′-[(5-Methyl-2-thienyl)methylene]furan-2-carbohydrazide monohydrate. 2007 Sep. View Source
